molecular formula C18H19NO B14202027 Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 834895-54-4

Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-

Cat. No.: B14202027
CAS No.: 834895-54-4
M. Wt: 265.3 g/mol
InChI Key: ACZSXPILVASBHE-UHFFFAOYSA-N
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Description

Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the reaction of a suitable precursor with pyrrolidine under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of column chromatography for purification and the optimization of reaction conditions to scale up the production .

Chemical Reactions Analysis

Types of Reactions: Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • Methanone, (3-methylphenyl)phenyl-
  • Methanone, [1,1’-biphenyl]-4-ylphenyl-
  • 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one

Comparison: Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl- is unique due to the presence of the pyrrolidine ring, which imparts distinct stereochemical and pharmacological properties. Compared to similar compounds, it offers enhanced binding affinity and selectivity for certain biological targets .

Properties

CAS No.

834895-54-4

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(3-methyl-4-pyrrolidin-1-ylphenyl)-phenylmethanone

InChI

InChI=1S/C18H19NO/c1-14-13-16(18(20)15-7-3-2-4-8-15)9-10-17(14)19-11-5-6-12-19/h2-4,7-10,13H,5-6,11-12H2,1H3

InChI Key

ACZSXPILVASBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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